The compound is classified under organic chemistry as a sulfonamide and morpholine derivative. Its molecular formula is , with a molecular weight of approximately 302.31 g/mol. The IUPAC name for this compound is 4-[(4-nitrophenyl)sulfonyl]morpholine, reflecting its structural features, which include a morpholine ring and a nitrophenyl sulfonyl group .
The synthesis of 4-[(4-Nitrophenyl)sulfonyl]morpholine can be achieved through several methods, typically involving the following steps:
This multi-step synthesis often requires careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize by-products .
The molecular structure of 4-[(4-Nitrophenyl)sulfonyl]morpholine features:
CCN1CCOCC1S(=O)(=O)c2ccc(N(=O)=O)cc2
QHWWGRCEEUQOEZ-UHFFFAOYSA-N
4-[(4-Nitrophenyl)sulfonyl]morpholine can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action for 4-[(4-Nitrophenyl)sulfonyl]morpholine involves its interaction with biological targets:
Understanding these mechanisms often requires detailed studies involving kinetic assays and molecular docking simulations .
The physical and chemical properties of 4-[(4-Nitrophenyl)sulfonyl]morpholine include:
Property | Value |
---|---|
Molecular Weight | 302.31 g/mol |
Melting Point | ~120°C |
Solubility | Soluble in methanol |
Stability | Stable under normal conditions |
These properties are essential for determining suitable conditions for storage, handling, and application in research .
4-[(4-Nitrophenyl)sulfonyl]morpholine has several scientific applications:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: